molecular formula C11H15N3S B1481547 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098039-84-8

1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B1481547
CAS No.: 2098039-84-8
M. Wt: 221.32 g/mol
InChI Key: QOHWCJKGCQVWNV-UHFFFAOYSA-N
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Description

1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a heterocyclic compound that features both thiophene and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to introduce the thiophene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is unique due to its combined thiophene and pyrazole structures, which confer a broad range of biological activities. This dual functionality makes it a versatile compound in both research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-ethyl-5-thiophen-2-ylpyrazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-3-14-9(8-12-2)7-10(13-14)11-5-4-6-15-11/h4-7,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHWCJKGCQVWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CS2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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